molecular formula C5H11NO2 B13927728 4-Amino-3-methyltetrahydrofuran-3-ol

4-Amino-3-methyltetrahydrofuran-3-ol

Katalognummer: B13927728
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: UGYCPBXZJDOSLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-methyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyltetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of itaconic acid followed by dehydra-decyclization of 3-methyltetrahydrofuran . The reaction typically requires catalysts such as ZSM-5 zeolite, H-Y zeolite, or niobium oxide, and is conducted under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The process is optimized for large-scale manufacturing, ensuring consistent quality and supply for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-methyltetrahydrofuran-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, making the compound valuable in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-3-methyltetrahydrofuran-3-ol include:

  • 3-Methyltetrahydrofuran-3-ol
  • 4-Amino-2-methyltetrahydrofuran-3-ol
  • 4-Hydroxy-3-methyltetrahydrofuran-3-ol

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the tetrahydrofuran ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis and research applications .

Eigenschaften

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

4-amino-3-methyloxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3

InChI-Schlüssel

UGYCPBXZJDOSLE-UHFFFAOYSA-N

Kanonische SMILES

CC1(COCC1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.